

Spectroscopic Data of Methyl 2-hydroxy-3-methylbutanoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-3-methylbutanoate*

Cat. No.: *B100635*

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This guide provides a comprehensive analysis of the spectroscopic data for **Methyl 2-hydroxy-3-methylbutanoate** (C₆H₁₂O₃), a key organic ester with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Blueprint

Methyl 2-hydroxy-3-methylbutanoate, with a molecular weight of 132.16 g/mol, is a chiral α -hydroxy ester.^{[1][2][3][4]} Its structure, featuring a hydroxyl group on the carbon adjacent to the ester carbonyl, gives rise to characteristic spectroscopic signatures that are pivotal for its identification and characterization. Understanding these spectral features is fundamental for quality control, reaction monitoring, and metabolic studies involving this compound.

This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of **Methyl 2-hydroxy-3-methylbutanoate**.

Caption: 2D Structure of **Methyl 2-hydroxy-3-methylbutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Methyl 2-hydroxy-3-methylbutanoate** provides detailed information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ^1H NMR Data for **Methyl 2-hydroxy-3-methylbutanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.95	d	1H	H-2
~3.75	s	3H	-OCH ₃
~2.50	m	1H	H-3
~1.00	d	3H	-CH(CH ₃) ₂
~0.90	d	3H	-CH(CH ₃) ₂
~3.0-4.0	br s	1H	-OH

Note: Predicted data is based on analogous structures and established chemical shift principles. Experimental values may vary depending on the solvent and instrument frequency.

Interpretation:

- -OCH₃ (Methyl Ester): A sharp singlet integrating to three protons is expected around 3.75 ppm, characteristic of the methyl ester group.
- H-2 (α -proton): The proton on the carbon bearing the hydroxyl group (C-2) is expected to appear as a doublet around 3.95 ppm due to coupling with the adjacent H-3 proton.
- H-3 (β -proton): This proton, being adjacent to both the α -proton and the two methyl groups, will exhibit a complex multiplet around 2.50 ppm.

- $-\text{CH}(\text{CH}_3)_2$ (Isopropyl Methyls): The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center at C-2. This non-equivalence can lead to two distinct doublets around 1.00 and 0.90 ppm, each integrating to three protons and coupled to H-3.
- $-\text{OH}$ (Hydroxyl Proton): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet. Its presence can be confirmed by D_2O exchange.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ^{13}C NMR Spectral Data for **Methyl 2-hydroxy-3-methylbutanoate**

Chemical Shift (δ) ppm	Carbon Assignment
~175	C=O (Ester)
~75	C-2 (-CHOH)
~52	-OCH ₃
~32	C-3 (-CH)
~19	$-\text{CH}(\text{CH}_3)_2$
~17	$-\text{CH}(\text{CH}_3)_2$

Source: Data sourced from SpectraBase.[5]

Interpretation:

- C=O (Ester Carbonyl): The ester carbonyl carbon is the most deshielded, appearing at approximately 175 ppm.
- C-2 (α -carbon): The carbon attached to the hydroxyl group resonates around 75 ppm.
- -OCH₃ (Methyl Ester Carbon): The carbon of the methyl ester group is typically found around 52 ppm.

- C-3 (β -carbon): The methine carbon of the isopropyl group appears at approximately 32 ppm.
- $-\text{CH}(\text{CH}_3)_2$ (Isopropyl Methyl Carbons): Similar to the protons, the two methyl carbons of the isopropyl group are diastereotopic, leading to two distinct signals around 19 and 17 ppm.

Experimental Protocol for NMR Analysis

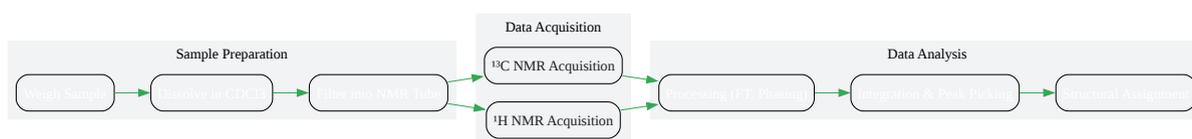
Sample Preparation:

- Weigh approximately 10-20 mg of pure **Methyl 2-hydroxy-3-methylbutanoate** into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2.0 s.
- Spectral Width: 0 to 200 ppm.



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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **Methyl 2-hydroxy-3-methylbutanoate** is characterized by absorptions corresponding to the O-H, C-H, C=O, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for **Methyl 2-hydroxy-3-methylbutanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (alcohol)
2960-2850	Strong	C-H stretch (alkane)
1735-1750	Strong, Sharp	C=O stretch (ester)
1250-1000	Strong	C-O stretch

Source: Data interpreted from typical values for α -hydroxy esters.[6]

Interpretation:

- **O-H Stretch:** A prominent broad band in the region of 3500-3200 cm^{-1} is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.
- **C-H Stretch:** Strong absorptions just below 3000 cm^{-1} are characteristic of the sp^3 C-H bonds in the methyl and isopropyl groups.
- **C=O Stretch:** A very strong and sharp absorption band in the 1735-1750 cm^{-1} region is indicative of the ester carbonyl group.
- **C-O Stretch:** One or more strong bands in the fingerprint region, typically between 1250-1000 cm^{-1} , correspond to the C-O single bond stretching vibrations of the ester and the alcohol.

Experimental Protocol for FT-IR Analysis

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.^[7]
- Place one to two drops of neat **Methyl 2-hydroxy-3-methylbutanoate** onto the surface of one salt plate.
- Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.^[7]

Data Acquisition:

- Acquire a background spectrum of the empty IR spectrometer.
- Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Table 4: Major Fragments in the Mass Spectrum of **Methyl 2-hydroxy-3-methylbutanoate**

m/z	Proposed Fragment
132	[M] ⁺ (Molecular Ion)
117	[M - CH ₃] ⁺
101	[M - OCH ₃] ⁺
89	[M - C ₃ H ₇] ⁺ or [CH(OH)COOCH ₃] ⁺
73	[C ₃ H ₅ O ₂] ⁺ or [CH(OH)CO] ⁺
59	[COOCH ₃] ⁺
43	[C ₃ H ₇] ⁺ (Isopropyl cation)

Source: Data interpreted from the NIST WebBook mass spectrum.[\[8\]](#)

Fragmentation Analysis:

The mass spectrum of **Methyl 2-hydroxy-3-methylbutanoate** shows a discernible molecular ion peak at m/z 132. The fragmentation is driven by the functional groups present:

- Loss of a Methyl Group (m/z 117): Cleavage of a methyl group from the isopropyl moiety.
- Loss of a Methoxy Group (m/z 101): α -cleavage at the ester functionality.
- α -Cleavage (m/z 89 and 43): The bond between C2 and C3 can cleave, leading to the formation of the isopropyl cation ([C₃H₇]⁺, m/z 43) and the [CH(OH)COOCH₃]⁺ fragment (m/z 89).
- McLafferty Rearrangement is not favored in this molecule as there is no γ -hydrogen available for the rearrangement.

- Other Fragments: The peak at m/z 59 is characteristic of the methoxycarbonyl fragment, $[\text{COOCH}_3]^+$.

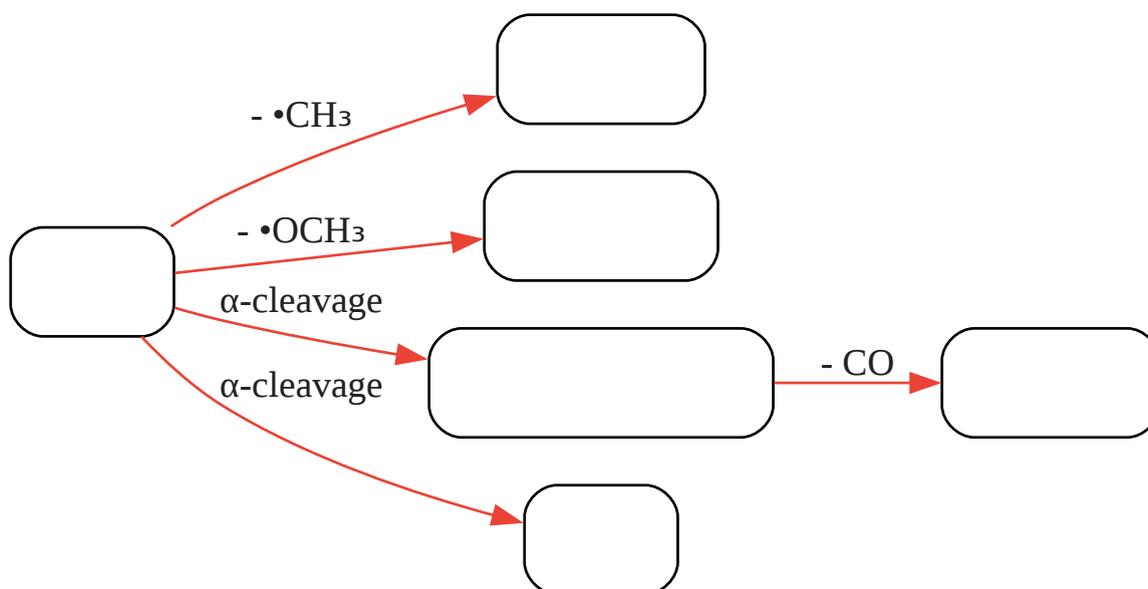
Experimental Protocol for GC-MS Analysis

Sample Preparation:

- Prepare a dilute solution of **Methyl 2-hydroxy-3-methylbutanoate** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters (Illustrative):

- Gas Chromatograph:
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.



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Caption: Proposed fragmentation pathway for **Methyl 2-hydroxy-3-methylbutanoate**.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural elucidation of **Methyl 2-hydroxy-3-methylbutanoate**. The characteristic signals in each spectroscopic technique, from the diastereotopic protons in ^1H NMR to the distinct carbonyl stretch in IR and the predictable fragmentation in MS, create a unique spectral fingerprint for this molecule. This guide serves as a foundational reference for researchers working with this compound, enabling confident identification and characterization in a variety of scientific applications.

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